Fenpiverinium

antispasmodic in vivo potency ED50

Sourcing Fenpiverinium requires a partner who understands its unique peripheral action and synergistic fixed-dose combination potential with pitofenone and NSAIDs. As a quaternary ammonium antimuscarinic, its inability to cross the blood-brain barrier makes it distinct from tertiary amines like mebeverine. Secure a research-use supply with documented potency for developing novel GI therapeutics.

Molecular Formula C22H29N2O+
Molecular Weight 337.5 g/mol
CAS No. 258329-46-3
Cat. No. B1207433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpiverinium
CAS258329-46-3
Synonyms1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide
fenpipramide methobromide
fenpiverinium
fenpiverinium bromide
Resantin
Molecular FormulaC22H29N2O+
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C22H28N2O/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25)/p+1
InChIKeyQDIYJDPBMZUZEH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenpiverinium CAS 258329-46-3: Procurement Baseline and Anticholinergic Class Characteristics


Fenpiverinium (CAS 258329-46-3) is a quaternary ammonium antimuscarinic agent classified under ATC code A03AB21 for functional gastrointestinal disorders [1]. As a competitive muscarinic acetylcholine receptor antagonist, it exerts antispasmodic effects by inhibiting acetylcholine-mediated smooth muscle contraction [2]. The compound is commercially supplied as fenpiverinium bromide (CAS 125-60-0) and is almost exclusively formulated in fixed-dose combinations with pitofenone and an NSAID (diclofenac or metamizole) for the management of biliary, ureteric, and intestinal colic [3]. Fenpiverinium bromide has a molecular weight of 417.38 g/mol and is a diarylmethane derivative with a quaternary ammonium moiety that limits its ability to cross the blood-brain barrier [4].

Why Fenpiverinium Cannot Be Interchanged with Other Antispasmodics: Evidence-Based Differentiation


Fenpiverinium exhibits distinct pharmacological and formulation characteristics that preclude simple substitution with other anticholinergic antispasmodics such as mebeverine, otilonium bromide, or N-butylscopolammonium. Its differentiation stems from a unique combination of potency profile, receptor subtype selectivity, and the established clinical efficacy of its fixed-dose combinations. The quaternary ammonium structure restricts central nervous system penetration, resulting in a peripheral action profile that contrasts with tertiary amine antimuscarinics [1]. Furthermore, fenpiverinium is rarely used as a standalone agent; its therapeutic value is inextricably linked to the synergistic combination with pitofenone and NSAIDs [2]. Direct comparative studies in animal models and clinical trials provide quantitative evidence of its distinct antispasmodic potency and combinatorial efficacy, as detailed in the quantitative evidence guide below.

Fenpiverinium Product-Specific Quantitative Differentiation Evidence Guide


Comparative Antispasmodic Potency in Canine Model: Fenpiverinium-Pitofenone vs. Mebeverine

The antispasmodic activity of the pitofenone + fenpiverinium association was directly compared to mebeverine in an anesthetized dog model. For colon contraction induced by BaCl₂, mebeverine was more potent with an ED₅₀ of 0.68 ± 0.06 mg/kg, compared to the pitofenone + fenpiverinium association [1]. However, the two agents were equipotent in other gastrointestinal segments, with ED₅₀ values ranging from 0.40 ± 0.02 mg/kg (duodenum) to 1.32 ± 0.14 mg/kg (gall bladder) [1].

antispasmodic in vivo potency ED50

Synergistic Analgesic Enhancement in Fixed-Dose Combination: Fenpiverinium with Pitofenone and Diclofenac

Fenpiverinium's clinical application is exclusively within fixed-dose combinations, where its antispasmodic activity is synergistically enhanced by NSAIDs. A patent disclosed that the antispasmodic action of pitofenone hydrochloride and fenpiverinium bromide is potentiated several-fold by diclofenac [1]. This combination (Manyana: diclofenac + pitofenone + fenpiverinium) was evaluated in a double-blind, prospective study involving 200 patients with biliary, ureteric, and intestinal colic [2].

fixed-dose combination synergy colic

Peripheral Selectivity: Quaternary Ammonium Structure Confers Limited CNS Penetration vs. Tertiary Amine Antimuscarinics

Fenpiverinium is a quaternary ammonium compound that acts as a muscarinic acetylcholine receptor antagonist with a peripheral site of action [1]. In isolated human preparations of the upper urinary tract, fenpiverinium blocked the increase in frequency of phasic-rhythmic contractions and the tonic tension development induced by acetylcholine, but did not influence spontaneous phasic activity or activation by high potassium or norepinephrine [2]. This quaternary ammonium structure, common to drugs like N-butylscopolammonium and otilonium bromide, prevents significant blood-brain barrier crossing [1].

quaternary ammonium CNS penetration selectivity

Crystal Structure Elucidation: Fenpiverinium Bromide and Its Hemihydrate

The crystal and molecular structures of fenpiverinium bromide and fenpiverinium bromide hemihydrate were elucidated and explored by single-crystal X-ray diffraction [1]. The structures provide definitive conformational data, including bond lengths and angles, confirming the quaternary ammonium geometry [1].

crystal structure X-ray diffraction solid-state

Fenpiverinium Application Scenarios for Research and Industrial Procurement


In Vivo Preclinical Screening of Antispasmodic Efficacy in Gastrointestinal Models

Researchers evaluating antispasmodic compounds can utilize the pitofenone + fenpiverinium combination as a reference standard in anesthetized dog models, with documented ED₅₀ values ranging from 0.40 mg/kg (duodenum) to 1.32 mg/kg (gall bladder) [5]. This provides a calibrated benchmark for comparing novel agents in terms of organ-specific potency, as established by the Dureng et al. study which directly compared multiple antispasmodics in a controlled in vivo setting [5].

Analytical Method Development and Quality Control of Quaternary Ammonium Antispasmodics

The resolved crystal structures of fenpiverinium bromide and its hemihydrate [5] provide a reference standard for solid-state characterization, including X-ray powder diffraction pattern matching and thermal analysis. This is essential for analytical laboratories developing stability-indicating methods or conducting polymorph screening on quaternary ammonium antispasmodics.

Formulation Development of Fixed-Dose Combination Analgesics

The patent-established synergy between fenpiverinium, pitofenone, and diclofenac, wherein the NSAID enhances the antispasmodic action several-fold [5], provides a rational basis for developing novel fixed-dose combinations. Formulators can reference the composition ranges disclosed in Indian Patent 212060: diclofenac 6.188-61.88% w/w, pitofenone HCl 0.39-12.38% w/w, and fenpiverinium bromide 0.006-1.24% w/w [4].

In Vitro Muscarinic Receptor Binding and Selectivity Profiling

Fenpiverinium bromide serves as a reference muscarinic antagonist in receptor binding assays to profile the selectivity of novel compounds for M₁, M₂, M₃, M₄, and M₅ subtypes [5]. Its quaternary ammonium structure ensures peripheral restriction, making it a valuable tool for distinguishing peripheral vs. central muscarinic activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenpiverinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.